
(E)-Butyl-3-(5-(Furan-2-ylmethylen)-4-oxo-2-thioxothiazolidin-3-yl)propanoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a furan derivative. Furans are oxygen-containing heterocyclic organic compounds that consist of a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
While specific synthesis information for this compound is not available, furan derivatives can be synthesized under microwave-assisted conditions . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .
Molecular Structure Analysis
The molecular structure of furan derivatives was elucidated via elemental analyses, FTIR, and NMR spectroscopy .
Chemical Reactions Analysis
Furan derivatives can undergo a variety of chemical reactions. For instance, the three-component reaction of aromatic amines, aldehydes, and acetylenic esters is considered as one of the most versatile routes for the preparation of 3,4,5-substituted furan-2 (5 H )-one derivatives .
Physical and Chemical Properties Analysis
While specific physical and chemical properties for this compound are not available, furan derivatives in general have been shown to exhibit an enantiotropic nematic (N) mesophase .
Wissenschaftliche Forschungsanwendungen
- Forschungen haben gezeigt, dass einige Furan-Chalkonderivate, einschließlich Verbindungen, die unserem Zielmolekül ähneln, eine starke Urease-Hemmung aufweisen. Beispielsweise zeigte 1-Phenyl-3-[5-(2′,5′-Dichlorphenyl)-2-furyl]-2-propen-1-on einen IC50-Wert von 16,13 ± 2,45 μM, während 1-Phenyl-3-[5-(2′-Chlorphenyl)-2-furyl]-2-propen-1-on einen IC50-Wert von 18,75 ± 0,85 μM aufwies .
- So wurden beispielsweise (E)-4-((Furan-2-ylmethylen)amino)phenyl-4-alkoxybenzoat-Derivate synthetisiert und auf ihr mesomorphes Verhalten und ihre optischen Eigenschaften untersucht .
- Die resultierenden Verbindungen haben potentielle Anwendungen in der organischen Synthese und der Arzneimittelforschung .
Urease-Hemmung
Flüssigkristalline Materialien
Superelektrophile Aktivierung für die Synthese
Umwandlung von Furfural in sekundäre Amine
Zusammenfassend lässt sich sagen, dass (E)-Butyl-3-(5-(Furan-2-ylmethylen)-4-oxo-2-thioxothiazolidin-3-yl)propanoat vielversprechend in verschiedenen wissenschaftlichen Bereichen ist, von der Enzyminhibition bis hin zu flüssigkristallinen Materialien. Forscher entdecken weiterhin sein Potenzial, was es zu einer spannenden Verbindung für zukünftige Studien macht. 🌟 .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit antimicrobial activity . They are known to suppress the growth of yeast-like fungi Candida albicans, Escherichia coli, and Staphylococcus aureus . These organisms are common targets for antimicrobial agents.
Mode of Action
It’s known that similar compounds demonstrate good antimicrobial activity . This suggests that the compound may interact with its targets by disrupting essential biological processes, leading to the inhibition of microbial growth.
Result of Action
Given its antimicrobial activity, it can be inferred that the compound likely leads to the death of the target organisms or inhibits their growth .
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is not detailed in the search results Factors such as pH, temperature, and presence of other substances can significantly impact the effectiveness of a compound
Eigenschaften
IUPAC Name |
butyl 3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S2/c1-2-3-8-20-13(17)6-7-16-14(18)12(22-15(16)21)10-11-5-4-9-19-11/h4-5,9-10H,2-3,6-8H2,1H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHBJFITJKULLW-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCN1C(=O)C(=CC2=CC=CO2)SC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)CCN1C(=O)/C(=C\C2=CC=CO2)/SC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
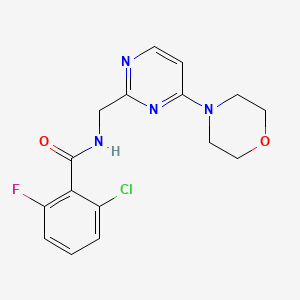

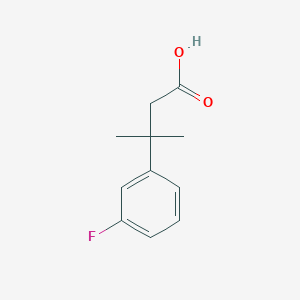
![2-((4-(tert-butyl)phenoxy)methyl)-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole](/img/structure/B2523568.png)
![N-(cyanomethyl)-N-ethyl-4-[4-(propan-2-yl)piperazin-1-yl]benzamide](/img/structure/B2523570.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2523571.png)
![3-[3-Chloro-4-(trifluoromethyl)pyridine-2-carbonyl]-1-(2-chlorophenyl)urea](/img/structure/B2523572.png)
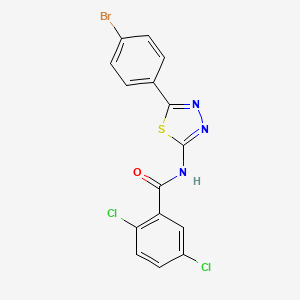
![[(Z)-[amino(pyridin-4-yl)methylidene]amino] 1-benzyl-6-oxopyridine-3-carboxylate](/img/structure/B2523576.png)
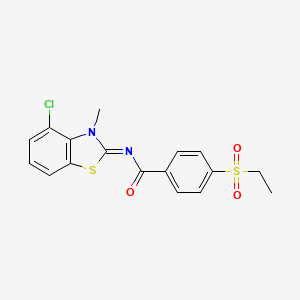
![[(3-Bromophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2523578.png)
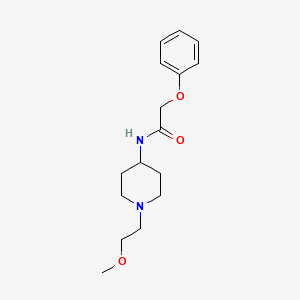
![3-((4-methoxyphenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2523580.png)
![5-(2,5-dimethylbenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2523582.png)
